molecular formula C22H21N3 B11101558 N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline

Cat. No.: B11101558
M. Wt: 327.4 g/mol
InChI Key: DHGYRYFQHWHEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting benzimidazole intermediate is then further reacted with benzyl chloride and 2-methylaniline to form the final product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it can bind to tubulin, preventing its polymerization and thus inhibiting cell division . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with benzyl and methylaniline substituents enhances its potential as a multifunctional compound in various applications .

Properties

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methylaniline

InChI

InChI=1S/C22H21N3/c1-17-9-5-6-12-19(17)23-15-22-24-20-13-7-8-14-21(20)25(22)16-18-10-3-2-4-11-18/h2-14,23H,15-16H2,1H3

InChI Key

DHGYRYFQHWHEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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